molecular formula C23H29N4O4S2 B12302037 CID 167995017

CID 167995017

Cat. No.: B12302037
M. Wt: 489.6 g/mol
InChI Key: ULLPYUXUHNIPGG-MSOLQXFVSA-N
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Description

For example, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share structural motifs such as cyclic ethers or polyketide backbones, which are often associated with antimicrobial or cytotoxic properties . While CID 167995017’s exact structure remains undefined in the evidence, its classification under a unique CID suggests distinct physicochemical or biological attributes warranting comparative analysis with structurally or functionally related compounds.

Properties

Molecular Formula

C23H29N4O4S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C23H29N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+/m1/s1

InChI Key

ULLPYUXUHNIPGG-MSOLQXFVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C](C(C)(C)S)NC(=O)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)[C](C(C)(C)S)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 167995017 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CID 167995017 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure that can interact with different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 167995017 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. In industry, it can be utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 167995017 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various physiological effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

Compounds structurally analogous to CID 167995017 can be inferred from and , which highlight oscillatoxin derivatives and trifluoromethyl-substituted ketones, respectively. For instance:

  • Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone structure with methyl and hydroxyl substituents, common in marine natural products .
  • CAS 1533-03-5 : A trifluoromethyl-substituted ketone with a molecular weight of 202.17, exhibiting high BBB permeability and CYP1A2 inhibition .

Table 1: Structural and Functional Comparison

Compound CID/CAS Molecular Formula Molecular Weight Key Functional Groups Bioactivity Notes
This compound 167995017 Undefined Undefined Hypothesized cyclic ether Likely cytotoxic or antimicrobial (inferred)
Oscillatoxin D 101283546 C₂₉H₄₄O₈ 532.65 Macrocyclic lactone, methyl Cytotoxic, marine-derived
30-Methyl-oscillatoxin D 185389 C₃₀H₄₆O₈ 546.67 Additional methyl group Enhanced lipophilicity
CAS 1533-03-5 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl ketone CYP1A2 inhibitor, BBB-permeable
Functional and Pharmacological Contrasts
  • Bioactivity: Oscillatoxins () are noted for cytotoxicity, while trifluoromethyl ketones () often target enzymatic pathways (e.g., CYP inhibition). This compound’s hypothetical bioactivity may align with these profiles but requires empirical validation.
  • Physicochemical Properties: Trifluoromethyl groups (e.g., in CAS 1533-03-5) enhance metabolic stability and membrane permeability compared to hydroxylated oscillatoxins .
  • Synthetic Accessibility : Oscillatoxins require complex macrocyclic syntheses, whereas trifluoromethyl ketones () are more modular. This compound’s synthesis would depend on its backbone complexity .

Research Findings and Limitations

Analytical Techniques
  • GC-MS and LC-ESI-MS : Used in and for compound characterization. These methods could resolve this compound’s fragmentation patterns and purity, analogous to oscillatoxin analysis .
  • Spectroscopic Data: Absence of NMR or crystallographic data for this compound limits structural elucidation. Known analogs like oscillatoxin D rely on mass spectrometry and X-ray diffraction .
Knowledge Gaps
  • No explicit data on this compound’s synthesis, stability, or toxicity exists in the evidence.
  • Comparative studies with oscillatoxins or trifluoromethyl ketones are speculative without structural confirmation.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 167995017?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. Ensure specificity (e.g., "How does this compound inhibit [specific enzyme] in [cell type] under [conditions]?"). Avoid vague terms and jargon; test feasibility through pilot studies . Refine questions iteratively with feedback from peers or advisors to align with gaps in existing literature .

Q. What methodologies are appropriate for studying this compound?

  • Methodological Answer :

  • Quantitative : Use spectroscopic analysis (e.g., NMR, HPLC) for structural characterization and kinetic studies. Design dose-response experiments to assess bioactivity .
  • Qualitative : Employ ethnographic techniques (e.g., lab notes, observational data) to document synthesis challenges or unexpected interactions .
  • Mixed Methods : Combine computational modeling (e.g., molecular docking) with empirical validation to predict and verify mechanisms .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Step 1 : Search databases (PubMed, SciFinder, Reaxys) using controlled vocabulary (e.g., MeSH terms, CAS Registry Numbers). Prioritize primary sources (peer-reviewed journals) over reviews .
  • Step 2 : Use backward/forward citation tracking in Google Scholar to identify seminal and recent studies .
  • Step 3 : Organize findings into themes (e.g., synthesis routes, pharmacological properties) using reference management tools (Zotero, EndNote) .

Q. How to handle raw data from experiments involving this compound?

  • Methodological Answer :

  • Storage : Maintain raw datasets (e.g., chromatograms, spectra) in appendices or repositories (Figshare, Zenodo) with metadata (instrument settings, calibration details) .
  • Processing : Document normalization, baseline correction, and statistical transformations (e.g., log conversion) in reproducible workflows (Jupyter Notebooks, R scripts) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., corroborate mass spectrometry data with X-ray crystallography) .
  • Error Analysis : Quantify uncertainties (e.g., confidence intervals for IC50 values) and assess methodological biases (e.g., solvent effects in solubility assays) .
  • Iterative Replication : Repeat experiments under varied conditions (pH, temperature) to identify confounding variables .

Q. How to ensure experimental reproducibility for this compound studies?

  • Methodological Answer :

  • Protocol Detail : Document synthesis steps (e.g., reaction times, purification methods) with exact molar ratios and equipment specifications (e.g., autoclave cycles, column dimensions) .
  • Supplementary Materials : Publish NMR spectra, crystallographic data, and purity certificates in open-access repositories .
  • Peer Review : Share protocols via preprints (ChemRxiv) for community feedback before formal submission .

Q. How to design hypothesis-driven experiments for this compound?

  • Methodological Answer :

  • Variables : Define independent (e.g., concentration), dependent (e.g., enzyme activity), and controlled variables (e.g., temperature) .
  • Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only samples) to validate assay specificity .
  • Statistical Power : Use power analysis (G*Power) to determine sample sizes ensuring significance (α = 0.05, β = 0.2) .

Q. What systematic approaches enhance data analysis for this compound research?

  • Methodological Answer :

  • Machine Learning : Apply clustering algorithms (PCA, t-SNE) to identify patterns in high-throughput screening data .
  • Validation : Use cross-validation (k-fold) or bootstrapping to assess model robustness in predictive studies .
  • Bias Mitigation : Blind data analysis or randomization in bioactivity assays to reduce observer bias .

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